2,3,4,5-Tetramethylpyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18441-60-6 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2,3,4,5-tetramethylpyridine |
InChI |
InChI=1S/C9H13N/c1-6-5-10-9(4)8(3)7(6)2/h5H,1-4H3 |
InChI Key |
BKCIQPUIDHPJSI-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1C)C)C |
Canonical SMILES |
CC1=CN=C(C(=C1C)C)C |
Other CAS No. |
18441-60-6 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2,3,4,5 Tetramethylpyridine
Role as a Sterically Hindered Organic Base in Synthetic Transformations
2,3,4,5-Tetramethylpyridine, like its isomers, functions as a sterically hindered, non-nucleophilic base in organic synthesis. The presence of methyl groups at the 2- and 5-positions partially shields the nitrogen atom, moderating its nucleophilicity while maintaining significant basicity. This characteristic makes it a useful reagent for promoting reactions where a strong base is required but nucleophilic attack by the base itself is an undesirable side reaction. nih.gov
Application in Peptide Coupling Reactions (Insights from Related Tetramethylpyridine Isomers)
While specific studies detailing the use of this compound in peptide coupling are limited, research on the closely related isomer, 2,3,5,6-tetramethylpyridine (B3051974), provides valuable insights. jssnu.edu.cn Sterically hindered pyridine (B92270) bases are employed in peptide synthesis to minimize racemization, a common side reaction when using more conventional bases like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). acs.org
In peptide coupling reactions mediated by uronium-style reagents such as HATU, a tertiary amine base is required to deprotonate the carboxylic acid component, facilitating the formation of the active ester. The steric bulk of tetramethylpyridine isomers around the nitrogen atom is thought to reduce their tendency to abstract the α-proton of the activated amino acid, which is a key step in the racemization pathway. jssnu.edu.cnacs.org
A study comparing various hindered bases in peptide segment coupling found that 2,3,5,6-tetramethylpyridine, among others, offered advantages in maintaining the stereochemical integrity of the peptide products. jssnu.edu.cn Although dramatic differences based on steric effects alone were not observed among the highly hindered bases tested, the use of such bases in conjunction with coupling additives like 7-aza-1-hydroxybenzotriazole (HOAt) was shown to be highly effective. jssnu.edu.cn Given the structural similarities, it is reasonable to infer that this compound would perform comparably as a hindered base in these transformations.
Exploration of Substitution and Derivatization Reactions
The four methyl groups on the this compound ring significantly influence its susceptibility to substitution and derivatization reactions. These groups are electron-donating, which generally activates the ring towards electrophilic attack, but they also introduce considerable steric hindrance.
Regioselectivity in Electrophilic and Nucleophilic Processes
Electrophilic Aromatic Substitution:
In general, electrophilic substitution on the pyridine ring is disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org When such reactions do occur, they typically proceed at the 3- and 5-positions to avoid the formation of an unstable cationic intermediate with a positive charge on the nitrogen. quora.com However, the presence of four electron-donating methyl groups in this compound increases the electron density of the ring, making it more susceptible to electrophilic attack than pyridine itself.
The only available position for electrophilic aromatic substitution on the ring of this compound is the C-6 position. Therefore, electrophilic attack is expected to occur regioselectively at this site. This is in contrast to less substituted pyridines where a mixture of products might be formed. libretexts.org
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on pyridines typically occurs at the 2-, 4-, and 6-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. acs.org For this compound, there are no leaving groups on the ring itself, making direct SNAr reactions on the ring unlikely unless one of the methyl groups is first functionalized to become a good leaving group.
Derivatization reactions often involve the methyl groups. For instance, the synthesis of 3-(bromomethyl)-2,4,5,6-tetramethylpyridine (B13205126) suggests that functionalization occurs at one of the methyl groups, likely through a radical mechanism, rather than through substitution on the pyridine ring itself.
Reactivity under Radical Reaction Conditions
The methyl groups of this compound are susceptible to radical reactions. For instance, radical-based C-H functionalization, such as the Minisci reaction, can be used to introduce functional groups onto the pyridine core. However, studies on the radical hydroxymethylation of 2,3,5,6-tetramethylpyridine have shown that direct substitution on the ring can be challenging due to steric hindrance and the electronic properties of the polysubstituted ring.
A study on the hydroxymethylation and carbamoylation of di- and tetramethylpyridines using radical substitution (Minisci) reactions reported that while reactions of hydroxymethyl radicals with 2,3,5,6-tetramethylpyridine and its derivatives were unsuccessful, 4-substitution could be achieved using a carbamoyl (B1232498) radical. This highlights that the success of radical substitution is highly dependent on the nature of the incoming radical species.
Reaction Mechanism Elucidation via Experimental and Computational Approaches
Detailed experimental and computational studies specifically on the reaction mechanisms of this compound are not extensively documented in the literature. However, the mechanisms of the reactions it undergoes can be inferred from general principles of organic chemistry and studies of related compounds.
For its role as a hindered base , the mechanism involves the deprotonation of an acidic substrate by the lone pair of electrons on the nitrogen atom. The steric bulk of the surrounding methyl groups hinders the approach of the base to sterically congested acidic protons and also disfavors its participation as a nucleophile.
In electrophilic substitution at the C-6 position, the mechanism would follow the typical SEAr pathway for aromatic compounds: attack of the electrophile on the electron-rich pyridine ring to form a Wheland-type intermediate (a carbocation), followed by deprotonation to restore aromaticity. The electron-donating methyl groups would stabilize the cationic intermediate.
Radical substitution at a methyl group would proceed via a free-radical chain mechanism, involving initiation, propagation, and termination steps. For example, bromination of a methyl group would involve the abstraction of a benzylic-like hydrogen atom by a bromine radical to form a stabilized pyridylmethyl radical, which then reacts with a bromine molecule to give the product and another bromine radical.
Computational studies on related pyridine and piperidine (B6355638) systems provide insights into their electronic properties and reactivity. nih.govacs.orgmdpi.com For instance, Density Functional Theory (DFT) calculations can be used to determine the proton affinities, HOMO-LUMO energy gaps, and the distribution of electron density in the molecule, all of which are crucial for understanding and predicting chemical reactivity. weizmann.ac.ilru.nl Such studies on this compound would be valuable to precisely quantify the electronic and steric effects of the methyl groups on its reactivity.
| Reaction Type | Predicted Regioselectivity for this compound | Mechanistic Basis |
| Protonation | N-atom | Highest electron density and availability of lone pair. |
| Electrophilic Aromatic Substitution | C-6 position | Formation of the most stable Wheland intermediate, avoiding positive charge on nitrogen. The four methyl groups activate the ring. |
| Radical Substitution | Methyl groups (e.g., at C-2 or C-5) | Formation of a stabilized pyridylmethyl radical. |
| Nucleophilic Aromatic Substitution | Not applicable (unless a methyl group is functionalized into a leaving group) | Lack of a suitable leaving group on the aromatic ring. |
Coordination Chemistry of 2,3,4,5 Tetramethylpyridine As a Ligand
Ligand Design Principles for Polymethylated Pyridines
The design of ligands is a cornerstone of coordination chemistry, aiming to tune the properties of metal complexes for specific applications, such as catalysis and materials science. nih.govmdpi.com For polymethylated pyridines like 2,3,4,5-tetramethylpyridine, the key design principles revolve around the interplay of electronic and steric effects imparted by the methyl substituents.
Electronic Effects: Methyl groups are electron-donating, which increases the electron density on the pyridine (B92270) ring and enhances the basicity of the nitrogen atom. nih.gov This increased basicity generally leads to stronger metal-ligand bonds. The position of the methyl groups is crucial; substituents in the ortho and para positions have a more significant electronic influence than those in the meta position. mdpi.com
Steric Effects: The size of the methyl groups introduces steric hindrance around the nitrogen donor atom. mdpi.comwikipedia.org This steric bulk can influence the coordination number of the metal center, the geometry of the resulting complex, and the stability of the metal-ligand bond. mdpi.comnumberanalytics.com In some cases, bulky ligands can be used to create coordinatively unsaturated metal centers, which can be highly reactive in catalysis. numberanalytics.com The balance between electronic and steric effects is a critical consideration in the design of polymethylated pyridine ligands for specific applications. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. sysrevpharm.orgmdpi.com The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) and UV-Vis spectroscopy, and elemental analysis. sysrevpharm.orgrsc.org
While this compound itself is a monodentate ligand, it can be incorporated into larger molecular frameworks that allow for chelation or bridging coordination. Chelation involves a single ligand binding to a metal center through multiple donor atoms, while bridging ligands connect two or more metal centers. libretexts.org
Transition Metals: Polymethylated pyridine derivatives can be part of multidentate ligand systems that form stable complexes with transition metals. These complexes have applications in catalysis and materials science. mdpi.commdpi.com For example, bis(2,6-pyrazolyl)pyridines, which are structurally related to substituted pyridines, can form coordination polymers with transition metals like iron(II) and silver(I). mdpi.com The steric and electronic properties of the pyridine unit play a crucial role in determining the structure and properties of these materials. nih.govresearchgate.net
Main Group Elements: The coordination chemistry of polymethylated pyridines extends to main group elements. cam.ac.uk For instance, bulky anilines, which share some steric features with highly substituted pyridines, have been used to synthesize complexes with phosphorus and boron. rsc.org The steric hindrance of the ligand can be exploited to stabilize unusual coordination geometries and reactive species. cam.ac.uk The reaction of bulky ligands with main group element halides can lead to the formation of monomeric complexes with unique structural features. rsc.org
Influence of Steric Hindrance on Coordination Geometry and Stability
Steric hindrance is a major factor in the coordination chemistry of this compound. numberanalytics.com The four methyl groups create a crowded environment around the nitrogen donor atom, which can lead to several effects:
Distortion of Coordination Geometry: The steric repulsion between the bulky ligand and other ligands in the coordination sphere can cause distortions from idealized geometries. numberanalytics.com For example, a complex that might otherwise adopt a square planar geometry could be forced into a distorted tetrahedral arrangement. numberanalytics.com
Influence on Coordination Number: The size of the ligands can limit the number of ligands that can coordinate to a metal center. libretexts.orglibretexts.org With a bulky ligand like this compound, lower coordination numbers may be favored compared to less hindered pyridine ligands.
Structure-Property Relationships in Coordination Compounds
The relationship between the structure of a coordination compound and its physical and chemical properties is a central theme in inorganic chemistry. mdpi.comresearchgate.net For complexes of this compound, the following relationships are of particular interest:
Catalytic Activity: The steric and electronic properties of the ligand can have a profound impact on the catalytic activity of the metal complex. nih.govmdpi.com For instance, bulky ligands can create open coordination sites that are essential for substrate binding and activation. The electron-donating nature of the methyl groups can also modulate the reactivity of the metal center. nih.gov
Optical and Electronic Properties: The coordination of this compound to a metal center can give rise to interesting optical and electronic properties. The electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands, can be tuned by modifying the ligand structure. nih.govmdpi.com These properties are relevant for applications in areas such as light-emitting diodes and sensors. researchgate.net
Magnetic Properties: For complexes with paramagnetic metal ions, the ligand field created by this compound can influence the magnetic properties of the complex. The strength of the ligand field, which is affected by the electronic properties of the ligand, can determine the spin state of the metal ion. mdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2,3,4,5-tetramethylpyridine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and type of atoms in the molecule, confirming the presence of four distinct methyl groups and a single aromatic proton on the pyridine (B92270) ring.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show five distinct signals. Four of these signals will appear as singlets in the aliphatic region, corresponding to the four methyl groups (CH₃). The fifth signal, a singlet in the aromatic region, corresponds to the lone proton at the C-6 position of the pyridine ring. The chemical shifts (δ) are influenced by the electron density of the pyridine ring and the electronic effects of the adjacent methyl groups. The proton at the C-6 position is expected to be the most downfield signal due to its position on the electron-deficient aromatic ring. The methyl protons will resonate at higher fields, with their exact shifts varying slightly based on their position (ortho, meta, or para relative to the nitrogen atom).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing nine distinct signals corresponding to the nine carbon atoms in the molecule. Five of these signals are in the aromatic region, representing the carbons of the pyridine ring, and four are in the aliphatic region for the methyl group carbons. The chemical shifts of the ring carbons are significantly affected by the nitrogen heteroatom and the methyl substituents. Carbons adjacent to the nitrogen (C-2 and C-5 after substitution) typically appear at lower field strengths.
The predicted chemical shifts for this compound, based on data from pyridine and its methylated derivatives like lutidines and collidines, are summarized in the table below. mdpi.comchemrxiv.orguci.educhemicalbook.comacs.orgresearchgate.nettestbook.comresearchgate.netlibretexts.orgudel.edulibretexts.org
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H-6 | ~8.2 - 8.4 | Singlet |
| ¹H (Methyl) | C2-CH₃ | ~2.4 - 2.5 | Singlet |
| C3-CH₃ | ~2.2 - 2.3 | Singlet | |
| C4-CH₃ | ~2.2 - 2.3 | Singlet | |
| C5-CH₃ | ~2.3 - 2.4 | Singlet | |
| ¹³C (Aromatic) | C-2 | ~155 - 158 | - |
| C-3 | ~130 - 133 | - | |
| C-4 | ~135 - 138 | - | |
| C-5 | ~145 - 148 | - | |
| C-6 | ~147 - 150 | - | |
| ¹³C (Aliphatic) | C2-CH₃ | ~22 - 24 | - |
| C3-CH₃ | ~17 - 19 | - | |
| C4-CH₃ | ~18 - 20 | - | |
| C5-CH₃ | ~19 - 21 | - |
While 1D NMR provides foundational data, advanced techniques are necessary for unambiguous assignment and deeper structural insights.
2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show no cross-peaks for the aromatic proton or methyl protons, as they are all singlets and not coupled to each other, confirming their isolation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-6 signal to the C-6 carbon signal and each methyl proton signal to its corresponding methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for establishing the substitution pattern. For instance, the H-6 proton would show correlations to C-5 and C-2, while the protons of the C-2 methyl group would show correlations to C-2 and C-3, thereby confirming the entire molecular framework.
Solid-State NMR: For analyzing this compound in its solid form, solid-state NMR (SSNMR) would be employed. This technique can provide information about the molecular conformation and packing in the crystal lattice, which may differ from the solution state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the ¹³C nuclei in the solid phase.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of the molecule, providing a characteristic "fingerprint" and confirming the presence of specific functional groups.
The FTIR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the pyridine ring and the methyl substituents. Key expected absorption bands include:
C-H Stretching: Aromatic C-H stretching for the lone C6-H bond is expected as a weak band above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the four methyl groups will appear as stronger bands in the 2850-3000 cm⁻¹ region. pw.edu.plresearchgate.net
C=C and C=N Ring Stretching: The characteristic stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net The substitution pattern influences the exact position and intensity of these bands.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bond and the aliphatic C-H bonds of the methyl groups will appear in the fingerprint region (below 1400 cm⁻¹). researchgate.netacs.org
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| ~3050 - 3010 | Aromatic C-H Stretch | Weak |
| ~2980 - 2870 | Aliphatic C-H Stretch (from CH₃) | Medium-Strong |
| ~1610 - 1580 | C=C / C=N Ring Stretch | Strong |
| ~1500 - 1440 | C=C / C=N Ring Stretch | Strong |
| ~1460 - 1430 | Asymmetric CH₃ Bending | Medium |
| ~1380 - 1370 | Symmetric CH₃ Bending | Medium |
| ~850 - 800 | Aromatic C-H Out-of-Plane Bending | Medium-Strong |
Raman spectroscopy provides complementary vibrational information to FTIR. It is particularly sensitive to symmetric vibrations and vibrations of the molecular backbone. For this compound, key features in the Raman spectrum would include:
Ring Breathing Mode: A strong, sharp band characteristic of the pyridine ring breathing vibration is expected around 990-1030 cm⁻¹. nih.govnih.govacs.org The exact frequency is sensitive to the substitution pattern.
C-H Stretching: Both aromatic and aliphatic C-H stretching modes are also visible in the Raman spectrum, typically as strong bands.
Ring Deformation Modes: Various in-plane and out-of-plane ring deformation modes appear at lower frequencies and contribute to the unique fingerprint of the molecule.
Raman spectroscopy can also be used to study conformational changes, as the vibrational modes can be sensitive to the molecule's geometry and intermolecular interactions in different physical states (solid vs. liquid) or in different solvent environments. nih.govnih.gov
| Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| ~3050 - 3010 | Aromatic C-H Stretch | Strong |
| ~2980 - 2870 | Aliphatic C-H Stretch (from CH₃) | Strong |
| ~1610 - 1580 | C=C / C=N Ring Stretch | Medium |
| ~1030 - 990 | Symmetric Ring Breathing | Very Strong |
| ~850 - 800 | Ring Deformation | Medium |
Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from the fragmentation pattern of the molecule upon ionization. For this compound (C₉H₁₃N), the molecular weight is approximately 135.21 u.
In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 135. The fragmentation of alkylpyridines is well-documented and typically proceeds through characteristic pathways. researchgate.netrsc.orgnist.govlibretexts.orgnist.gov
Loss of a Methyl Radical: A very common fragmentation pathway is the loss of a methyl group (•CH₃, 15 u) to form a stable pyridinium-type cation, resulting in a strong peak at m/z 120 (M-15). This is often the base peak in the spectrum of methylated pyridines. nist.gov
Loss of HCN: Subsequent fragmentation of the [M-CH₃]⁺ ion can involve ring rearrangement and the loss of a neutral hydrogen cyanide (HCN, 27 u) molecule, leading to a fragment at m/z 93.
Other Fragments: Smaller fragments corresponding to further breakdown of the ring and loss of other neutral species can also be observed.
| m/z | Proposed Fragment | Formula | Significance |
|---|---|---|---|
| 135 | Molecular Ion [M]⁺˙ | [C₉H₁₃N]⁺˙ | Confirms molecular weight |
| 120 | [M - CH₃]⁺ | [C₈H₁₀N]⁺ | Loss of a methyl radical, often the base peak |
| 93 | [M - CH₃ - HCN]⁺ | [C₇H₉]⁺ | Subsequent loss of hydrogen cyanide |
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction is a cornerstone technique for elucidating the three-dimensional atomic arrangement in crystalline materials.
For instance, SCXRD has been instrumental in characterizing a variety of metal-organic frameworks (MOFs) and coordination polymers where substituted pyridine ligands, analogous in function to tetramethylpyridine, are incorporated. The precise structural data obtained from SCXRD allows for the unambiguous determination of the coordination environment of the metal centers and the connectivity of the ligands within the crystal lattice. This information is vital for correlating the structure with the material's properties, such as porosity, catalytic activity, and photophysical behavior. researchgate.netacs.org
Table 1: Representative Crystallographic Data from SCXRD Studies
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 11.385(2) |
| b (Å) | 12.170(2) |
| c (Å) | 11.210(2) |
| V (ų) | 1553.2(5) |
| Z | 4 |
| D_c (g/cm³) | 1.321 |
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to analyze the structure of polycrystalline materials. wikipedia.org Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a powdered sample containing a multitude of small crystallites. wikipedia.org The resulting diffraction pattern is a fingerprint of the crystalline material, allowing for phase identification by comparison to databases of known patterns. nist.govgovinfo.gov
PXRD is particularly useful for:
Phase Identification: Confirming the identity and purity of a synthesized crystalline compound.
Analysis of Mixed Phases: Quantifying the relative amounts of different crystalline phases in a mixture. wikipedia.org
Lattice Parameter Refinement: Precisely determining the unit cell dimensions of a known crystal structure. wikipedia.org
Monitoring Structural Changes: Observing phase transitions or reactions in the solid state as a function of temperature, pressure, or chemical environment. wikipedia.org
For materials involving this compound, PXRD is essential for characterizing bulk samples of coordination polymers and metal-organic frameworks to ensure phase purity and to study their structural integrity under various conditions.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Redox Properties)
Electrochemical techniques, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules like this compound and its metal complexes. electrochemsci.org CV involves sweeping the potential of an electrode and measuring the resulting current, providing information about the oxidation and reduction potentials of the species in solution.
Studies on related polypyridine ligands and their transition metal complexes have demonstrated that the nature of the ligand significantly influences the redox potential of the metal center. cmu.edunih.gov For instance, the electron-donating methyl groups in this compound would be expected to increase the electron density on the pyridine ring, thereby affecting the redox properties of a coordinated metal ion.
Key parameters obtained from cyclic voltammetry include:
Peak Potentials (E_pa, E_pc): The potentials at which the anodic (oxidation) and cathodic (reduction) peak currents occur.
Half-wave Potential (E_1/2): The average of the anodic and cathodic peak potentials for a reversible redox couple, which is a measure of the thermodynamic ease of the redox process. cmu.edu
Peak Currents (i_pa, i_pc): The magnitude of the current at the peak potentials, which is related to the concentration of the electroactive species and the rate of the electron transfer process.
By analyzing these parameters, researchers can determine the reversibility of redox processes, the number of electrons transferred, and the stability of the resulting oxidized or reduced species. lsu.edu This information is crucial for applications in catalysis, particularly in processes involving electron transfer steps, such as CO2 reduction. lsu.edu
Table 2: Illustrative Electrochemical Data for a Metal-Pyridine Complex
| Redox Couple | E_1/2 (V vs. Fc+/Fc) | ΔE_p (mV) |
|---|---|---|
| Co(III)/Co(II) | +0.25 | 80 |
| Co(II)/Co(I) | -1.20 | 95 |
| Ligand Reduction | -1.85 | 110 |
Other Advanced Spectroscopic Methods
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. wikipedia.orgtib.eu XPS operates by irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. wikipedia.orgtib.eu
The binding energy of these electrons is characteristic of the element and its chemical environment. tib.eucarleton.edu For a compound like this compound, XPS can be used to:
Confirm the presence of carbon and nitrogen on a surface.
Determine the chemical state of these elements. For example, the binding energy of the N 1s electron can distinguish between a neutral pyridine nitrogen and a quaternized or protonated nitrogen.
Analyze the composition of thin films or monolayers containing this compound derivatives on a substrate. kombyonyx.com
X-ray Absorption Fine-Structure (XAFS) spectroscopy is a technique that provides information about the local atomic structure around a specific element. wikipedia.orgxrayabsorption.org The XAFS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine-Structure (EXAFS). libretexts.orgnist.govtoray-research.co.jp
XANES: This region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. libretexts.orgnist.gov
EXAFS: The oscillations in this region, extending to higher energies, contain information about the number, type, and distance of neighboring atoms. libretexts.org
For metal complexes of this compound, XAFS can be a powerful tool to probe the local environment of the metal center, especially in non-crystalline or amorphous materials where diffraction techniques are not applicable. nist.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Derivatives
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as radicals and many transition metal ions. nih.govresearchgate.net The technique is based on the absorption of microwave radiation by an unpaired electron in a magnetic field.
EPR spectroscopy is highly valuable for studying radical derivatives of this compound. For example, if the pyridine ring is involved in a one-electron redox process, EPR can be used to characterize the resulting radical cation or anion. The g-factor and hyperfine coupling constants obtained from the EPR spectrum provide detailed information about the electronic structure and the distribution of the unpaired electron spin density within the molecule. researchgate.net
In the context of metal complexes, EPR can provide insights into the oxidation state and coordination environment of paramagnetic metal centers. nih.gov For instance, the EPR spectrum of a Cu(II) complex with this compound would be sensitive to the geometry of the copper center and the nature of the metal-ligand bonding.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3,5-triformylphloroglucinol |
| 2,2,6,6-tetramethylpiperidine 1-oxyl |
| 4,4'-biphenyldicarboxylate |
| 2,2'-bipyridine-3,3'-diol-5,5'-dicarboxylate |
| 5,5-dimethyl-1-pyrroline N-oxide |
| 1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine |
| 1,3,5-trithiane |
| 2,4,6-trimethyl-1,3,5-trithiane |
| 2,4,6-trimethyl-2,4,6-triphenyl-1,3,5-trithiane |
| 3,4,5-Trimetoxytetraphenylporphyrinoxovanadium (IV) |
| (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate |
| 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles |
| Biphenylthiol |
| L-histidine |
| 4-imidazoleacrylic acid |
| 5-benzimidazolecarboxylic acid |
| 2,2′:6′,2″-terpyridine |
| 2,2'-dipyridyl |
| 4,4′-dimethyl-2,2′-bipyridine |
| 4,4′-di-tert-butyl-2,2′-dipyridyl |
| 4,4′-dimethoxy-2,2′-bipyridine |
| 4-pyrrolidino pyridine |
Computational and Theoretical Investigations of 2,3,4,5 Tetramethylpyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-body systems. mdpi.com DFT methods are used to determine molecular geometries, vibrational frequencies, and a host of electronic properties. ijcce.ac.irnih.gov
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The electronic structure of a molecule is fundamental to its chemical behavior. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. schrodinger.comajchem-a.com A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. ajchem-a.com
For instance, in a study of clevudine (B1669172) and telbivudine, DFT calculations at the B3LYP/6-311G++(d,p) level were used to determine their HOMO-LUMO energy gaps, which were found to be 4.1653 eV and 6.6865 eV, respectively, indicating differing stabilities. nih.gov While specific calculations for 2,3,4,5-tetramethylpyridine are not detailed in the provided search results, a similar DFT approach could elucidate its electronic stability. The HOMO-LUMO gap can also be correlated with the wavelengths of light a molecule absorbs, making it a valuable tool for interpreting UV-Vis spectra. schrodinger.com The reactivity of molecules can often be gauged by this energy difference; for example, in Pictet-Spengler reactions, a correlation has been observed between the LUMO-HOMO energy gap and the reaction's success, with a threshold of about 9 eV being a general indicator of reactivity under certain conditions. wuxiapptec.com
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Clevudine | B3LYP/6-311G++(d,p) | - | - | 4.1653 | nih.gov |
| Telbivudine | B3LYP/6-311G++(d,p) | - | - | 6.6865 | nih.gov |
| 5-azaindole | DFT | - | - | 8.38 | wuxiapptec.com |
| MeO-substituted substrate | DFT | - | - | 7.93 | wuxiapptec.com |
| Cl-substituted substrate | DFT | - | - | 8.53 | wuxiapptec.com |
Prediction of Reactivity Indices and Fukui Functions
Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. nih.gov The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a site in a molecule to undergo nucleophilic, electrophilic, or radical attack. nih.govfaccts.de It measures the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov
The Fukui function helps in identifying the most reactive sites within a molecule. researchgate.net For example, f(r) points to sites susceptible to nucleophilic attack, while f(r) indicates sites prone to electrophilic attack. nih.gov These functions are valuable for understanding reaction mechanisms and predicting regioselectivity. researchgate.net While specific Fukui function analyses for this compound were not found, such calculations would be instrumental in predicting how it interacts with various reagents. For example, in a study of L-ascorbate, the Fukui function was used to identify the most preferred reactive site for electron donation. researchgate.net
Table 2: Conceptual DFT Reactivity Descriptors (Note: This table provides general definitions of reactivity indices.)
| Descriptor | Formula | Interpretation | Reference |
|---|---|---|---|
| Chemical Potential (μ) | μ ≈ -(IP + EA)/2 | Tendency of electrons to escape from the system. | ajchem-a.com |
| Chemical Hardness (η) | η ≈ (IP - EA)/2 | Resistance to change in electron distribution. | ajchem-a.com |
| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. | ajchem-a.com |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the electrophilic power of a molecule. | ajchem-a.com |
| Fukui Function (f) | f(r) = ρ({N+1})(r) - ρ({N})(r) | Reactivity towards nucleophiles. | faccts.de |
Conformational Analysis and Tautomeric Preferences
The three-dimensional structure of a molecule, including its stable conformations and possible tautomers, dictates its physical and chemical properties. Computational methods are well-suited to explore the potential energy surface of a molecule to identify its low-energy conformers and the relative stabilities of different tautomers. acs.orgresearchgate.net For pyridine (B92270) derivatives, tautomerism can be a significant factor, particularly if substituents can participate in proton transfer. ic.ac.ukmdpi.com
For this compound, conformational analysis would likely focus on the orientations of the methyl groups relative to the pyridine ring. While significant conformational flexibility might not be expected due to the aromatic ring, subtle variations could influence intermolecular interactions. A study on pyridodiazepine isomers and tautomers using DFT at the B3LYP/cc-pVTZ level highlights how computational methods can be used to determine the relative stabilities of various forms. mdpi.com Similarly, a study on ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine investigated different tautomeric forms and their relative energies using DFT. mdpi.com Such an analysis for this compound would provide a comprehensive picture of its potential structures in different environments.
Molecular Dynamics and Simulation Studies for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. preprints.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and characterize its intermolecular interactions with other molecules, such as solvents or other solutes. rsc.orgfrontiersin.orgnih.gov
For this compound, MD simulations could be employed to understand its behavior in the liquid phase, including its diffusion properties and interactions with solvent molecules. The simulations can reveal preferred orientations and the strength of intermolecular forces, such as van der Waals interactions and, in the presence of suitable partners, hydrogen bonding. rsc.org For example, MD simulations of a derivative of 2,2,6,6-tetramethyl-1-piperidinyloxyl radical in nanochannels have been used to examine its molecular orientation and dynamics. researchgate.net A similar approach for this compound could provide insights into its behavior in condensed phases and its potential for self-assembly or interaction with surfaces.
Mechanistic Insights from Computational Chemistry (e.g., Transition State Analysis of Reactions)
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. warwick.ac.ukpsu.edu The energy of the transition state determines the activation energy of the reaction and thus its rate.
For reactions involving this compound, transition state analysis could be used to understand its reactivity in various chemical transformations. For example, if it were to act as a catalyst or a reactant, computational methods could model the reaction pathway, calculate activation barriers, and provide a detailed picture of bond-breaking and bond-forming processes. A study on the acid-catalyzed disproportionation of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) utilized kinetic and stoichiometric analysis, which can be complemented by computational transition state analysis to provide a deeper mechanistic understanding. researchgate.net Theoretical calculations have also been used to find transition states for the reaction of TEMPO with a hydrogen atom. tsijournals.com Applying these methods to this compound would allow for the prediction of its reactivity and the design of new reactions.
Catalytic Applications of 2,3,4,5 Tetramethylpyridine
Organocatalysis: Applications as a Sterically Hindered Base
While sterically hindered amines and pyridine (B92270) derivatives are widely used as non-nucleophilic bases in organocatalysis to promote various reactions by deprotonation without interfering as a nucleophile, specific literature detailing the use of 2,3,4,5-tetramethylpyridine for this purpose is not available.
No specific organic transformations catalytically promoted by this compound as a sterically hindered base, along with corresponding research data, could be identified in the available literature. Studies on similar compounds, such as 2,4,6-trimethylpyridine (B116444) (collidine), show their use in various reactions, but this information falls outside the strict scope of this article. researchgate.net
There is no available research that discusses or demonstrates the potential or application of this compound in the field of enantioselective catalysis. The development of asymmetric catalysis often involves chiral catalysts, and while achiral bases can be part of a catalytic system, no such systems explicitly involving this compound have been documented. snnu.edu.cnmdpi.comnih.govoregonstate.edubeilstein-journals.org
Role as a Ligand in Transition Metal Catalysis
Pyridine and its derivatives are fundamental ligands in transition metal catalysis, forming complexes that are active in a vast range of reactions like cross-coupling and hydrogenation. jscimedcentral.combeilstein-journals.orgnih.gov The electronic and steric properties of the pyridine ligand are crucial for the catalyst's activity and selectivity. However, specific studies focusing on this compound as a ligand are not present in the reviewed literature.
No specific examples or data tables of homogeneous catalytic systems where this compound acts as a controlling ligand for a transition metal could be found. Research in this area tends to focus on less substituted or symmetrically substituted pyridines. acs.orgacs.orgrsc.org
The use of this compound as a ligand immobilized on a solid support or as part of a modified heterogeneous catalyst is not described in the available scientific literature. While the synthesis of tetramethylpyridines using heterogeneous catalysts has been reported, their application as a component of such catalysts is not documented. mdpi.comgoogle.comgoogle.com
Advanced Research Perspectives and Emerging Areas
Integration in Functional Materials and Supramolecular Architectures
The development of functional materials and supramolecular assemblies relies on the precise arrangement of molecular components. Polysubstituted pyridines are recognized for their utility in these areas, finding applications in advanced materials and the construction of complex supramolecular structures. organic-chemistry.orgresearchgate.netacs.org The integration of 2,3,4,5-tetramethylpyridine into these systems is an emerging area of research, driven by the distinct characteristics conferred by its four methyl groups.
The steric hindrance resulting from the dense methyl substitution can be leveraged to create specific cavities and control intermolecular interactions within a material. In the context of metal-organic frameworks (MOFs) or coordination polymers, this compound could serve as a specialized ligand. Its nitrogen atom provides a coordination site, while the methyl groups would influence the resulting framework's porosity, channel structure, and guest-binding selectivity. Unlike less substituted pyridines, the bulky nature of this molecule could prevent dense packing, potentially leading to materials with unique sorption or catalytic properties.
In supramolecular chemistry, non-covalent interactions such as hydrogen bonding and π-stacking are fundamental. While the electron-donating methyl groups enhance the basicity of the pyridine (B92270) nitrogen, they also sterically shield it, modulating its participation in hydrogen bonding. Furthermore, the π-system of the pyridine ring is crucial for π-stacking interactions, a property exploited in the design of fluorescent materials based on triarylpyridines. rsc.org The specific substitution pattern of this compound could be used to fine-tune these interactions, directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. Research in this area could lead to the development of novel sensors, molecular switches, or liquid crystals.
Development of Novel Derivatizations and Analogs for Tailored Properties
The functionalization of the this compound scaffold is a key strategy for creating novel molecules with properties tailored for specific applications. mdpi.com Derivatization can be targeted at several sites: the remaining C-H bond on the pyridine ring, the methyl groups, or the nitrogen atom.
One promising avenue is the selective functionalization of the methyl groups. For instance, radical bromination could introduce a reactive handle, such as a bromomethyl group, allowing for subsequent coupling reactions to attach other functional units. vulcanchem.com This approach could yield analogs with applications in medicinal chemistry or as ligands for catalysis. Another strategy is the direct C(sp³)-H functionalization of the methyl groups, a modern synthetic approach that offers an efficient route to complex molecules. organic-chemistry.org
The single remaining C-H bond on the pyridine ring (at position 6) is another site for derivatization. Metal-catalyzed C-H activation or lithiation could enable the introduction of a wide range of substituents, altering the electronic and steric profile of the molecule. Such modifications are crucial for tuning the properties of pyridine-based ligands used in catalysis or for creating molecules with specific photophysical characteristics. researchgate.net
Furthermore, reactions at the pyridine nitrogen, such as N-alkylation or N-oxidation, can generate pyridinium (B92312) salts or N-oxides. These derivatives exhibit different solubility, reactivity, and electronic properties compared to the parent molecule, opening up possibilities for their use as ionic liquids, phase-transfer catalysts, or redox-active materials. mdpi.com
| Derivatization Site | Potential Reaction | Targeted Property/Application |
|---|---|---|
| Methyl Groups (C2, C3, C4, C5) | Free-radical halogenation (e.g., NBS bromination) | Creation of reactive intermediates for further synthesis; Ligand design for catalysis. |
| Aromatic Ring (C6-H) | Directed ortho-metalation followed by electrophilic quench | Fine-tuning of electronic properties; Synthesis of complex ligands and functional dyes. |
| Pyridine Nitrogen | N-Alkylation / N-Oxidation | Development of ionic liquids, organocatalysts, or redox-active materials. |
| Multiple Sites | Cyclization of functionalized precursors | Synthesis of novel polycyclic heterocyclic systems with unique architectures. acs.org |
Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis and application of heterocyclic compounds like this compound.
From a synthesis perspective, research is focused on developing more sustainable routes to polysubstituted pyridines. This includes "one-pot" reactions that combine multiple steps, reducing waste and improving efficiency. organic-chemistry.org The use of catalytic methods, particularly with earth-abundant metals or under metal-free conditions, is a key goal. organic-chemistry.orgresearchgate.net For instance, base-promoted reactions that generate water as the only byproduct are highly desirable. organic-chemistry.org Another approach is the use of greener solvents, such as water or bio-based solvents, or performing reactions under solvent-free conditions to minimize environmental impact. mdpi.com
In terms of application, this compound and its isomers, often referred to as collidines, can act as non-nucleophilic bases. Their steric bulk prevents them from participating in nucleophilic substitution reactions, while their basicity allows them to serve as proton scavengers. This property is valuable in various organic transformations, where they can be used in catalytic amounts to promote reactions without generating stoichiometric waste. The use of related collidine isomers in catalytic systems, for example with titanocene-based reagents, highlights the potential for these compounds in green catalysis. researchgate.net Future research will likely focus on immobilizing these bases on solid supports, allowing for easy separation and recycling, further enhancing their green credentials.
Computational Design and Optimization of this compound-Based Systems for Specific Applications
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new materials and catalysts. Methods like Density Functional Theory (DFT) can be applied to this compound to gain insights into its fundamental properties and to guide the synthesis of novel derivatives. acs.org
Computational studies can accurately predict key physicochemical properties such as electron distribution, molecular orbital energies (HOMO/LUMO), and basicity. researchgate.net This information is crucial for anticipating the reactivity of the molecule and its potential performance in various applications. For example, calculating the redox potential can help in designing this compound-based systems for energy storage applications or as redox mediators. mdpi.comresearchgate.net
Moreover, computational modeling can be used to design and optimize supramolecular architectures. By simulating the non-covalent interactions between multiple this compound molecules or between the pyridine and other chemical species, researchers can predict the most stable self-assembled structures. This in silico approach allows for the screening of numerous potential designs before committing to time-consuming and resource-intensive laboratory synthesis. acs.org In the context of functional materials, computational tools can help design ligands with optimal steric and electronic properties for creating MOFs with desired pore sizes and functionalities. The predictive power of these methods provides a rational design strategy for new systems based on the this compound scaffold, tailored for specific applications in catalysis, materials science, and electronics. acs.org
| Computational Method | Predicted Property | Relevance for Application Design |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO), Atomic Charges, Basicity (pKa) | Predicting reactivity, stability, and suitability as a ligand or base. acs.org |
| DFT / Ab initio methods | Redox Potentials | Designing molecules for redox flow batteries, sensors, or photoredox catalysis. mdpi.comresearchgate.net |
| Molecular Dynamics (MD) | Conformational Analysis, Solvation Effects | Understanding dynamic behavior in solution and interaction with solvents. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction Energies, Binding Affinities | Designing host-guest systems, supramolecular assemblies, and enzyme inhibitors. acs.org |
Q & A
Q. What synthetic methodologies are commonly employed for 2,3,4,5-Tetramethylpyridine, and how can reaction conditions be optimized?
The synthesis of methylated pyridines typically involves alkylation or methylation of pyridine precursors. For example, methods analogous to the synthesis of 6-alkyl-2,3,4,5-tetrahydropyridines (e.g., using reductive amination or nucleophilic substitution) can be adapted . Optimization may include:
- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to prevent side products.
- Catalyst selection : Palladium or nickel catalysts improve regioselectivity in methylation.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
Key validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm yields (>90%) using gravimetric analysis .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR spectroscopy :
- ¹H NMR : Methyl groups appear as singlets (δ 1.8–2.5 ppm), while aromatic protons resonate at δ 6.5–8.5 ppm. Overlapping signals may require 2D NMR (e.g., COSY) for resolution .
- ¹³C NMR : Methyl carbons appear at δ 15–25 ppm; pyridine ring carbons range from δ 120–150 ppm .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₁₃N) with accuracy <5 ppm .
Q. What safety protocols are essential for handling methylated pyridine derivatives in the lab?
- Ventilation : Use fume hoods due to volatility and respiratory hazards (GHS H302: harmful if swallowed) .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill management : Neutralize with activated charcoal or vermiculite; avoid water to prevent dispersion .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data for this compound derivatives?
Discrepancies often arise from dynamic effects (e.g., ring puckering) or impurities. Strategies include:
Q. What strategies enhance the stability of this compound under oxidative or acidic conditions?
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to reduce ring reactivity.
- Storage conditions : Store under inert gas (argon) at −20°C to prevent autoxidation.
- Buffering : Use pH-stable solvents (e.g., phosphate buffer at pH 7) to mitigate acid-catalyzed degradation .
Q. How does the substitution pattern on the pyridine ring influence biological activity?
Studies on structurally similar compounds (e.g., 6-alkyltetrahydropyridines) reveal:
- Antifungal activity : Longer alkyl chains (C15–C18) enhance membrane disruption, as shown in CLSI-based assays against Candida albicans (MIC: 2–8 µg/mL) .
- Cytotoxicity : Methyl groups at positions 2,3,4,5 reduce toxicity in non-cancerous cell lines (IC₅₀ >100 µM) compared to unsubstituted analogs .
Q. How can gas chromatography (GC) be optimized for purity analysis of this compound?
- Column selection : Use a polar capillary column (e.g., DB-WAX) for better separation.
- Temperature gradient : Start at 50°C (hold 2 min), ramp to 250°C at 10°C/min.
- Detector : Flame ionization detector (FID) with H₂ carrier gas (1.5 mL/min).
Reference : Similar methods achieved 99.5% purity for tetrachloropyridine derivatives .
Methodological Tables
Q. Table 1. Key Analytical Parameters for GC Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | DB-WAX, 30 m × 0.25 mm ID | |
| Detector | FID | |
| Carrier Gas | H₂, 1.5 mL/min | |
| Temperature Program | 50°C → 250°C (10°C/min) |
Q. Table 2. Biological Activity of Pyridine Derivatives
| Compound Class | Activity (MIC, µg/mL) | Cell Line Toxicity (IC₅₀, µM) | Reference |
|---|---|---|---|
| 6-Pentadecyl-THP* | 2–8 | >100 | |
| 2,3,4,5-Tetramethyl | Pending | Pending | – |
| *THP: Tetrahydropyridine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
